molecular formula C26H52O2 B13807026 Methyl 9-octylheptadecanoate CAS No. 55373-88-1

Methyl 9-octylheptadecanoate

Cat. No.: B13807026
CAS No.: 55373-88-1
M. Wt: 396.7 g/mol
InChI Key: WNWLYGMXRWZYHM-UHFFFAOYSA-N
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Description

Methyl 9-octylheptadecanoate is an organic compound belonging to the class of fatty acid methyl esters. It is a derivative of heptadecanoic acid, where the carboxyl group is esterified with methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9-octylheptadecanoate can be synthesized through the esterification of heptadecanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in continuous reactors where heptadecanoic acid and methanol are continuously fed into the reactor along with the acid catalyst. The product is then purified through distillation to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-octylheptadecanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is often used as a reducing agent.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.

Major Products Formed

    Oxidation: Heptadecanoic acid and methanol.

    Reduction: Heptadecanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 9-octylheptadecanoate has several applications in scientific research:

    Chemistry: Used as a reference standard for the quantification of fatty acids and lipids.

    Biology: Employed in studies involving lipid metabolism and enzymatic assays.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of lubricants, surfactants, and as a bio-based solvent.

Mechanism of Action

The mechanism of action of methyl 9-octylheptadecanoate involves its interaction with lipid membranes and enzymes. It can modulate the fluidity of cell membranes and influence the activity of enzymes involved in lipid metabolism. The ester can also act as a substrate for various enzymatic reactions, leading to the formation of bioactive metabolites.

Comparison with Similar Compounds

Similar Compounds

    Methyl heptadecanoate: A similar ester with a shorter alkyl chain.

    Methyl oleate: An unsaturated fatty acid methyl ester.

    Methyl stearate: A saturated fatty acid methyl ester with a longer alkyl chain.

Uniqueness

Methyl 9-octylheptadecanoate is unique due to its specific alkyl chain length and ester functionality, which confer distinct physical and chemical properties. Its specific structure allows for unique interactions with biological membranes and enzymes, making it valuable in various research and industrial applications.

Properties

CAS No.

55373-88-1

Molecular Formula

C26H52O2

Molecular Weight

396.7 g/mol

IUPAC Name

methyl 9-octylheptadecanoate

InChI

InChI=1S/C26H52O2/c1-4-6-8-10-13-17-21-25(22-18-14-11-9-7-5-2)23-19-15-12-16-20-24-26(27)28-3/h25H,4-24H2,1-3H3

InChI Key

WNWLYGMXRWZYHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)CCCCCCCC(=O)OC

Origin of Product

United States

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